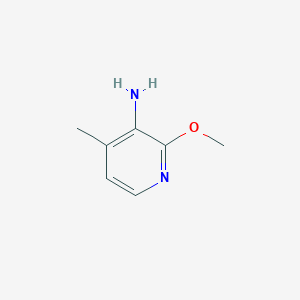

3-Amino-2-methoxy-4-picoline

Description

Significance of Aminopyridines and Methoxy-Substituted Pyridines in Organic Synthesis

Aminopyridines are recognized as exceptionally important structural motifs in the design of bioactive molecules, including natural products and pharmaceuticals. acs.orggoogleapis.com Their broad spectrum of biological activity and their utility as key binding units in molecular design make them attractive targets for both synthetic and medicinal chemists. acs.org The aminopyridine structure is a cornerstone for compounds with applications in regulating arterial pressure and cholesterol levels. acs.org As versatile synthons, aminopyridines can react with a variety of compounds like ketones, aldehydes, and esters to create more complex azaheterocycles, which are multi-ring structures containing at least one nitrogen atom. thieme-connect.comguidechem.com The development of new, efficient, and broadly applicable methods for synthesizing substituted aminopyridines remains an active area of research due to the high demand for these compounds. acs.org

Similarly, methoxy-substituted pyridines play a crucial role in organic synthesis. The methoxy (B1213986) group is a robust and influential functional group that can direct the course of chemical reactions. cymitquimica.com It influences the electronic properties of the pyridine (B92270) ring, which can be exploited in various chemical transformations, including cross-coupling reactions and oxidative transformations. cymitquimica.com The development of synthetic protocols involving methoxy-substituted pyridines, such as their amination, provides access to a wide array of functionalized molecules. cymitquimica.com The strategic placement of a methoxy group can be pivotal in achieving the desired reactivity and regioselectivity in the synthesis of complex molecular architectures. echemi.com

Role of 3-Amino-2-methoxy-4-picoline as a Crucial Building Block in Advanced Chemical Entities

This compound, also known as 6-methoxy-4-methylpyridin-3-amine, serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.com Its structure offers a versatile platform for introducing both amino and methoxy functional groups into new chemical entities. guidechem.com

The utility of closely related picoline derivatives underscores the potential of this compound class. For instance, 3-amino-2-chloro-4-picoline is a key intermediate in the manufacture of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. chemicalbook.comgoogle.com The synthesis of such vital medicines often relies on the availability of specifically functionalized pyridine building blocks.

Furthermore, research into the synthesis of the antipsychotic drug Cariprazine, which is used to treat schizophrenia and bipolar disorder, involves complex piperazine (B1678402) derivatives. acs.orgacs.org While various synthetic routes to Cariprazine have been explored, the core structure of such antipsychotics often involves heterocyclic moieties where substituted picolines could serve as precursors. acs.orggoogleapis.comthieme-connect.comingentaconnect.com The potential for this compound to be utilized in the synthesis of such advanced chemical entities is an area of ongoing interest. guidechem.com

Overview of Research Trajectories Pertaining to this compound

Current research involving this compound and its analogues is directed toward its application as a versatile intermediate in the synthesis of novel compounds with potential biological activity. guidechem.comcymitquimica.com Investigations are underway to explore its full range of applications in various scientific fields. guidechem.com

One significant research trajectory involves its use in creating inhibitors for specific biological targets. For example, substituted 2-aminopyridine (B139424) frameworks are central to the development of potent inhibitors for p38α mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. rsc.org Optimized synthetic strategies starting from substituted picolines have been developed to produce these complex inhibitor molecules. rsc.org

Another area of active research is the synthesis of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov Analogues based on the 2-amino-4-methylpyridine (B118599) structure have been synthesized and evaluated for this purpose, with some showing potential as tracers for medical imaging techniques like Positron Emission Tomography (PET). nih.gov The functional groups present in this compound make it a candidate for derivatization to explore new classes of such inhibitors. The inherent biological activity of the aminopyridine scaffold also makes it a candidate for drug discovery and development in its own right. guidechem.com

Historical Context and Evolution of Research on Picoline Derivatives

The history of picoline research dates back to the 19th century. Picoline was first isolated in an impure form in 1826 by Otto Unverdorben from the pyrolysis of bones. ingentaconnect.com Later, in 1849, Thomas Anderson prepared pure picoline from coal tar. ingentaconnect.com It was not until the 1870s that the chemical structure of picoline as a methylpyridine was proposed and investigated, with chemists of the era working to determine the isomeric structures. ingentaconnect.com

The first major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, described in 1881. nih.gov This method provided a general route to produce a variety of substituted pyridines. Over the following decades, numerous other synthetic methods were developed, expanding the chemist's toolkit for creating these important heterocyclic compounds. nih.govnih.gov The Chichibabin pyridine synthesis, reported in 1924, became another fundamental approach, though it often suffered from low yields. nih.gov

Research into the functionalization of picolines and other pyridine derivatives continued to evolve. The synthesis of nitro-picoline derivatives was reported in the 1950s, and methods for preparing aldehyde derivatives from picoline N-oxides were developed in the 1960s. rsc.orgchemicalbook.com These foundational studies paved the way for the synthesis of more complex and highly functionalized picoline derivatives like this compound, which are now integral to modern organic and medicinal chemistry. chemicalbook.comgoogle.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 6635-91-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Yellow Solid |

| Topological Polar Surface Area | 48.1 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Complexity | 108 |

Source: Guidechem guidechem.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJSXJLVJOGKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438109 | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76005-99-7 | |

| Record name | 3-Amino-2-methoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76005-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methoxy-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Amino 2 Methoxy 4 Picoline and Its Precursors

Diverse Synthetic Routes and Strategies

The construction of the 3-Amino-2-methoxy-4-picoline scaffold can be approached through various strategic routes, which are broadly categorized into multi-step sequences starting from basic pyridine (B92270) building blocks and more contemporary, streamlined one-pot reactions.

Multi-Step Approaches from Readily Available Pyridine Derivatives

Multi-step synthesis provides a robust and well-established pathway to this compound, often commencing with simpler, commercially available picoline or pyridine derivatives. A common strategy involves the sequential introduction of the required functional groups onto the pyridine ring.

One prominent route begins with the precursor 2-chloro-3-amino-4-methylpyridine (B1178857). echemi.com This intermediate can be subjected to a nucleophilic substitution reaction with sodium methoxide (B1231860) to replace the chloro group with a methoxy (B1213986) group. In a typical procedure, 2-chloro-3-amino-4-methylpyridine is heated with a freshly prepared solution of sodium methoxide in methanol, often in the presence of a copper(I) iodide catalyst in an autoclave, to yield this compound. echemi.com

The synthesis of the key intermediate, 2-chloro-3-amino-4-methylpyridine, itself involves several steps. A frequent starting point is 2-amino-4-picoline or 2-hydroxy-4-picoline. googleapis.comgoogle.com This route, however, can be challenging due to a lack of regioselectivity during the critical nitration step, which can yield a mixture of 3-nitro and 5-nitro isomers. googleapis.comgoogle.com A generalized pathway involves:

Nitration: The starting picoline is nitrated to introduce a nitro group, typically at the 3-position.

Chlorination: If starting with the 2-hydroxy derivative, the hydroxyl group is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). googleapis.comgoogle.com

Reduction: The 3-nitro group is then reduced to a 3-amino group to form 2-chloro-3-amino-4-methylpyridine.

An alternative multi-step synthesis avoids the problematic nitration of the picoline ring by building the ring from acyclic precursors, as detailed in section 2.2.3. googleapis.com

Contemporary One-Pot Synthetic Protocols for Enhanced Efficiency

Modern synthetic chemistry emphasizes efficiency, reduced waste, and simplified procedures, leading to the development of one-pot protocols. While a direct one-pot synthesis for this compound is not widely documented, highly efficient methods for its key precursors have been developed.

A notable example is the synthesis of 3-amino-4-methylpyridine (B17607) from 4-picoline-3-boronic acid. patsnap.comgoogle.com This method accomplishes the amination in a single step by reacting the boronic acid with an ammonia (B1221849) source in the presence of a metal oxide catalyst. This process circumvents the harsher conditions and multi-step procedures traditionally required for introducing an amino group at the C-3 position of the pyridine ring. The reaction is typically carried out at room temperature, highlighting its mildness and efficiency. patsnap.comgoogle.com

| Ammonia Source | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Ammonia (28%) | Copper Oxynitride | Methanol | 2 | 95 |

| Ammonia (28%) | Silver Oxide | Methanol | 1 | - |

| Ammonium (B1175870) Chloride | Zinc Oxide | Ethanol (B145695)/Water | 6 | 84 |

| Ammonium Acetate (B1210297) | Cobalt Oxide | Methanol/Water | 4 | 88 |

This efficient synthesis of 3-amino-4-methylpyridine provides a readily available precursor that can then be functionalized, for instance, by chlorination at the 2-position, to enter the multi-step pathway towards the final product. patsnap.com

Key Synthetic Transformations Utilized

Regioselective Amination Methodologies

Introducing an amino group at a specific position on the electron-deficient pyridine ring is a significant synthetic challenge. For this compound, the amino group is at the C-3 position.

One of the most direct methods employed in its synthesis is the reduction of a nitro group . The precursor 2-methoxy-4-methyl-3-nitropyridine (B66577) can be reduced to the target compound. echemi.com This transformation is highly regioselective as the position of the amino group is predetermined by the preceding nitration step.

Other advanced amination strategies for pyridines include:

Base-Promoted Amination of Halogenated Pyridines: Methods have been developed for the selective amination of various polyhalogenated pyridines using a base, which can offer an alternative to traditional palladium-catalyzed reactions. nih.govacs.org

Amination of Pyridine N-Oxides: The activation of the pyridine ring through N-oxidation allows for nucleophilic substitution reactions. Processes have been developed for the regioselective amination of substituted pyridine N-oxides. nih.govresearchgate.net

Chichibabin Reaction: While the classic Chichibabin reaction typically directs amination to the C-2 or C-6 positions, modified protocols continue to be explored for broader applications. orgsyn.org

The synthesis of the precursor 3-amino-4-methylpyridine from 4-picoline-3-boronic acid represents a modern approach to regioselective C-N bond formation on a pyridine ring. patsnap.comgoogle.com

Pyridine Ring Functionalization and Derivatization (e.g., Chlorination, Nitration)

Modifying the pyridine ring with activating or leaving groups is essential for the multi-step synthesis of this compound.

Nitration: The introduction of a nitro group is a key step in several synthetic routes. However, direct electrophilic nitration of pyridine is difficult due to the deactivation of the ring by the electronegative nitrogen atom and requires harsh conditions, such as using a mixture of nitric and sulfuric acid at high temperatures. acs.orgyoutube.com Furthermore, for substituted pyridines like picoline, nitration can lead to mixtures of isomers. googleapis.comgoogle.com A common strategy to overcome this is the nitration of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the C-4 position. acs.org

Chlorination: Chlorination is a versatile tool in pyridine synthesis. A common transformation is the conversion of a hydroxyl group at the C-2 position into a chloro group, which acts as a good leaving group for subsequent nucleophilic substitution (e.g., methoxylation). This is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). googleapis.comgoogle.comguidechem.com Direct chlorination of the pyridine ring can also be achieved, with the regioselectivity influenced by the reaction conditions (radical vs. ionic mechanisms) and the presence of other substituents. patsnap.comyoutube.com

| Transformation | Reagent(s) | Typical Substrate |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Pyridine, Picoline |

| Nitration | Nitrating agents on Pyridine N-oxide | Pyridine N-oxide |

| Chlorination (from Hydroxy) | POCl₃ / PCl₅ | 2-Hydroxypyridine derivative |

| Chlorination (Direct) | Cl₂, HCl / H₂O₂ | 3-Amino-4-picoline |

Cyclization Reactions in the Formation of Picoline Scaffolds

Instead of starting with a pre-formed pyridine ring, an alternative and powerful strategy involves constructing the picoline scaffold from acyclic (non-ring) precursors. This approach offers excellent control over the substitution pattern of the final product.

A well-documented example is the synthesis of the intermediate 2-chloro-4-methyl-3-pyridinecarbonitrile, which leads to 3-amino-2-chloro-4-methylpyridine. googleapis.com The key steps are:

Knoevenagel Condensation: Acetone and malononitrile (B47326) undergo a Knoevenagel condensation to form isopropylidenemalononitrile.

Condensation with Orthoformate: This product is then condensed with triethyl orthoformate in acetic anhydride (B1165640).

Ring Closure (Cyclization): The resulting intermediate is cyclized using anhydrous ammonia in ethanol to form the pyridine ring, specifically 2-amino-4-methyl-3-pyridinecarbonitrile.

From this cyclized product, a series of functional group transformations, including conversion of the 2-amino group to a 2-hydroxy group, then to a 2-chloro group, and finally conversion of the 3-cyano group to a 3-amino group, yields the desired precursor. googleapis.comgoogle.com This method, while multi-stepped, provides a highly regioselective route that avoids the challenges of functionalizing an existing picoline ring.

Reductive Transformations for Amine Group Introduction

A primary and highly effective method for introducing the amino group at the C-3 position of the picoline ring is through the reduction of a corresponding nitro-substituted precursor, such as 2-methoxy-3-nitro-4-picoline. This transformation is a cornerstone of aromatic amine synthesis due to the accessibility of nitroaromatics via electrophilic nitration.

Catalytic hydrogenation is the most common technique for this reduction. The process typically involves reacting the nitro-picoline substrate with hydrogen gas (H₂) in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a frequently used catalyst, known for its high efficiency and selectivity. researchgate.net The reaction is generally carried out in a solvent such as ethanol, methanol, or ethyl acetate under pressures ranging from atmospheric to several bars. rsc.orgresearchgate.net The transformation is highly chemoselective, leaving other functional groups like the methoxy and methyl groups intact.

An alternative to high-pressure hydrogenation is transfer hydrogenation, where a hydrogen donor molecule like hydrazine, formic acid, or cyclohexene (B86901) is used in conjunction with the catalyst. This method avoids the need for specialized high-pressure equipment. Additionally, reductions using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), represent a classical approach to nitro group reduction.

The general reaction scheme is as follows:

Starting Material: 2-methoxy-3-nitro-4-picoline

Reagents/Catalyst: H₂, Pd/C (or PtO₂, Raney Ni)

Solvent: Ethanol, Methanol

Product: this compound

The efficiency of these reductive methods is typically high, often providing near-quantitative conversion of the nitro precursor to the desired amine.

Table 1: Common Conditions for Reductive Transformation of Nitroarenes.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a powerful pathway for introducing either the amino or the methoxy group onto the picoline ring. nih.gov This reaction requires a pyridine ring activated by electron-withdrawing groups and bearing a good leaving group (typically a halide) at a position ortho or para to the activating group. stackexchange.com

Two primary SNAr strategies can be envisioned for the synthesis of this compound:

Amination of a 2-methoxy precursor: A precursor such as 3-chloro-2-methoxy-4-picoline can be subjected to amination. The methoxy group at C-2 and the pyridine nitrogen itself activate the ring for nucleophilic attack. Reaction with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection, under heat and pressure can displace the chloride to yield the target compound. youtube.com The reaction often requires elevated temperatures due to the energetic cost of disrupting the ring's aromaticity in the intermediate Meisenheimer complex. youtube.com

Methoxylation of a 3-amino precursor: Alternatively, a precursor like 2-chloro-3-amino-4-picoline can be treated with a methoxide source, such as sodium methoxide (NaOMe) in methanol. In this scenario, the amino group at C-3 helps to activate the C-2 position for substitution. This route is particularly common in building substituted pyridines.

The regioselectivity of SNAr reactions on the pyridine ring is highly predictable, favoring attack at the C-2 and C-4 positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the reaction intermediate. stackexchange.com

Organometallic Reactions: Palladium-Mediated Coupling and Phenyllithium (B1222949) Interactions

Modern organometallic chemistry provides highly efficient tools for forming C-N bonds, with palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) being particularly prominent. This method can be applied to synthesize this compound from a halogenated precursor.

For instance, a substrate like 3-bromo-2-methoxy-4-picoline could be coupled with an ammonia equivalent or a protected amine (e.g., benzophenone (B1666685) imine or an aniline (B41778) that can be later cleaved). The reaction is catalyzed by a palladium(0) complex, which is generated in situ from a palladium source like Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos, or BrettPhos). nih.gov A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. nih.gov The choice of ligand is critical and is often screened to optimize the reaction yield. This methodology is valued for its broad substrate scope and tolerance of various functional groups.

While phenyllithium is a potent organometallic reagent, its reaction with substituted pyridines typically leads to the addition of a phenyl group, usually at the C-2 position, rather than the introduction of amino or methoxy groups. cdnsciencepub.comcdnsciencepub.com For example, reacting 3-methoxypyridine (B1141550) with phenyllithium results exclusively in 3-methoxy-2-phenylpyridine. cdnsciencepub.comcdnsciencepub.com Therefore, this specific organometallic reaction is more suited for further functionalization of the pyridine core rather than for the primary synthesis of the target compound.

Knoevenagel Condensation and Michael Addition in Precursor Synthesis

The Knoevenagel condensation and Michael addition are fundamental carbon-carbon bond-forming reactions that are instrumental in constructing the pyridine ring of precursors from acyclic starting materials. wikipedia.orgnsf.gov These methods build the heterocyclic core, which can then be further functionalized.

For example, the Hantzsch pyridine synthesis, a classic method, involves a reaction that shares features with the Knoevenagel condensation. wikipedia.org It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. By choosing appropriately substituted starting materials, a pyridine ring with the desired methyl group and other functionalities amenable to conversion into amino and methoxy groups can be constructed.

Similarly, a Michael addition can be a key step in pyridine synthesis. nsf.gov A common strategy involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization. This approach allows for the assembly of polysubstituted pyridines that can serve as advanced precursors to this compound.

Hofmann Degradation for Amino Group Generation

The Hofmann degradation (or Hofmann rearrangement) is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This method provides a viable, albeit less direct, route to introduce the 3-amino group onto the picoline ring.

The synthesis would begin with a precursor such as 2-methoxy-4-methylnicotinic acid. This acid would first be converted to its corresponding primary amide, 2-methoxy-4-methylnicotinamide, typically via an acid chloride intermediate followed by reaction with ammonia. The resulting amide is then treated with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com This triggers a rearrangement where the picolinyl group migrates from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate in the aqueous basic medium results in decarboxylation and furnishes the desired this compound. wikipedia.org

Table 2: Reaction Sequence for Hofmann Degradation Route.

Catalytic Systems in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of this compound. Both heterogeneous and homogeneous catalysts are employed, particularly in reductive transformations and organometallic cross-coupling reactions. Palladium catalysts are widely used for hydrogenation and C-N bond formation as described previously. nih.gov However, other transition metals, notably copper, also play a significant role.

Copper-Catalyzed Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant alternative to palladium-catalyzed amination for the formation of C-N bonds. mdpi.com This methodology is particularly useful for the amination of aryl and heteroaryl halides.

In the context of synthesizing this compound, a copper-catalyzed process could be employed to couple 3-bromo-2-methoxy-4-picoline with an ammonia source. The reaction typically uses a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), as the catalyst. researchgate.net The process often requires the use of a ligand to facilitate the reaction, with phenanthroline or various diamines being common choices. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is also necessary. mdpi.com These reactions are typically run at high temperatures (often >100 °C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net While conditions can be harsh, the lower cost of copper compared to palladium makes it an attractive option, especially for large-scale synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-nitrogen bonds, offering a versatile approach to the synthesis of amino-substituted pyridines. While specific literature on the direct palladium-catalyzed amination of a 2-methoxy-4-picoline substrate to yield this compound is not extensively detailed, analogous reactions on similar pyridine scaffolds provide a strong basis for potential synthetic strategies.

One relevant example involves the palladium-catalyzed hydrogenation of a related dichlorinated cyanopyridine. In a documented procedure, a mixture of 2,4-dichloro-3-cyano-4-methylpyridine was hydrogenated in the presence of palladium(II) chloride in methanol. epo.org This reaction, conducted at 60°C under a pressure of 50 psi for 24 hours, demonstrates the utility of palladium catalysts in the transformation of functionalized pyridines. epo.org Such a method could be adapted for precursors of this compound, potentially involving the reduction of a nitro group or the amination of a halogenated precursor.

The general mechanism for palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, involves the oxidative addition of a palladium(0) catalyst to an aryl halide (or triflate), followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. For the synthesis of this compound, a hypothetical palladium-catalyzed approach could involve the coupling of a 3-halo-2-methoxy-4-picoline with an ammonia surrogate or a protected amine.

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| 2,4-dichloro-3-cyano-4-methylpyridine | Palladium(II) chloride | Methanol | 60 | 50 | 24 | epo.org |

Metal-Free Approaches and Their Advantages

While palladium catalysis offers high efficiency, metal-free synthetic methods are gaining traction due to advantages such as lower cost, reduced toxicity, and easier product purification by avoiding residual metal contamination. For the synthesis of aminopicolines, several metal-free strategies have been reported for analogous compounds.

A notable metal-free approach for the synthesis of 3-amino-4-methylpyridine involves the use of 4-picoline-3-boronic acid as a starting material. google.compatsnap.com In this method, the boronic acid derivative reacts with an inorganic ammonia source, such as ammonia or ammonium salts, in the presence of a metal oxide. google.compatsnap.com Although a metal oxide is used, this is often not a transition metal catalyst in the traditional sense and offers a different reactivity profile. This reaction proceeds in a single step under mild conditions, typically at room temperature. google.compatsnap.com

The advantages of such metal-free or non-traditional metal-mediated approaches are significant. They often involve simpler reaction setups, milder conditions, and can lead to high product yields. google.com Furthermore, they align well with the principles of green chemistry by avoiding heavy metal catalysts. The reaction of 4-picoline-3-boronic acid with ammonia in methanol, for instance, has been shown to complete within a few hours at room temperature, yielding the desired aminopicoline in high purity after recrystallization. patsnap.com

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-picoline-3-boronic acid | Ammonia, Silver Oxide | Methanol | 1 | - | patsnap.com |

| 4-picoline-3-boronic acid | Ammonia, Oxynitride Copper | Methanol | 2 | 95 | patsnap.com |

| 4-picoline-3-boronic acid | Ammonium Sulfate, Copper Oxide | Acetonitrile/Water | 4 | 85 | patsnap.com |

| 4-picoline-3-boronic acid | Ammonium Chloride, Zinc Oxide | Ethanol/Water | 6 | 84 | patsnap.com |

Optimization of Synthetic Processes

The choice of reaction conditions can have a profound impact on the outcome of a synthesis. For instance, in the synthesis of 2,3,5-trimethylpyridine (B1346980) from 3-amino-2-methylpropenal and methylethylketone, a study investigated the influence of temperature, reaction time, and the type of catalyst. The optimal conditions were found to be a temperature of 150°C and a reaction time of 24 hours, utilizing a specific acid catalyst. researchgate.net

In the context of synthesizing this compound, similar optimization studies would be necessary. For a hypothetical palladium-catalyzed amination, parameters to be optimized would include the choice of palladium precursor and ligand, the base, the solvent, and the reaction temperature. Solvents can influence the solubility of reactants and catalysts, as well as the reaction kinetics. Temperature and pressure are also critical; for example, in the hydrogenation of a cyanopyridine derivative, a pressure of 50 psi and a temperature of 60°C were found to be effective. epo.org For metal-free approaches, optimization might focus on the concentration of reactants, the nature of the ammonia source, and the choice of solvent to maximize the reaction rate and yield.

To address these challenges, various strategies can be employed. The use of specific catalysts and directing groups can enhance selectivity. In a metal-free synthesis of 3-amino-4-methylpyridine starting from 4-picoline-3-boronic acid, high yields were achieved by carefully selecting the metal oxide and the ammonia source. patsnap.com This highlights the importance of reagent selection in controlling the reaction outcome. For complex syntheses, a multi-step approach where functional groups are introduced sequentially with high selectivity at each step is often necessary.

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Reactions that are feasible on a gram scale may not be practical or safe on a kilogram scale. For instance, nitration reactions can be highly exothermic and pose a risk of "run-away" reactions when performed in large quantities. google.com

Therefore, scalability must be considered from the early stages of process development. A scalable synthesis should ideally involve:

Cost-effective and readily available starting materials.

Mild and safe reaction conditions.

Robust reactions that are not overly sensitive to minor variations in conditions.

Simple and efficient purification procedures.

The synthesis of 3-amino-4-methylpyridine from 4-picoline-3-boronic acid is an example of a potentially scalable process due to its simple one-step nature and mild reaction conditions. google.compatsnap.com In contrast, multi-step syntheses involving hazardous reagents or extreme conditions would require significant process engineering to be safely scaled up.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly manufacturing processes.

Key green chemistry metrics that can be applied to evaluate the "greenness" of a synthetic route include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, is the ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. nih.gov

In the context of this compound synthesis, a greener route would prioritize high atom economy, a low E-Factor, and a low PMI. nih.govmdpi.com This can be achieved by:

Using catalytic reactions (e.g., palladium-catalyzed amination) over stoichiometric reagents.

Employing safer solvents or solvent-free conditions.

Minimizing the number of synthetic steps to reduce waste generation.

Designing syntheses with high yields and selectivity to minimize by-product formation.

For example, a one-pot synthesis of 3-amino-4-methylpyridine demonstrates several green chemistry principles in action, including a simple reaction process and high product yield, which contribute to a lower E-Factor and PMI. google.compatsnap.com

| Metric | Definition | Significance for a Greener Process | Reference |

|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Higher value indicates more efficient use of reactant atoms. | researchgate.net |

| E-Factor | Total waste (kg) / Product (kg) | Lower value indicates less waste generation. | nih.gov |

| Process Mass Intensity (PMI) | Total mass in process (kg) / Mass of product (kg) | Lower value indicates a more efficient and less wasteful process. | nih.govresearchgate.net |

Chemical Transformations and Derivative Synthesis of 3 Amino 2 Methoxy 4 Picoline

Design Principles for Novel Derivatives and Analogues

The design of novel derivatives and analogues from 3-Amino-2-methoxy-4-picoline is guided by established medicinal chemistry strategies aimed at developing compounds with enhanced biological activity and favorable pharmacokinetic profiles. Key principles include molecular hybridization and scaffold hopping, which involve combining structural fragments from known active molecules to create new chemical entities. nih.gov For instance, the pyrrolo[2,3-d]pyrimidine nucleus, which can be synthesized from aminopyridine precursors, is a common target. By merging fragments of known kinase inhibitors like Pexidartinib with a pyrrolopyrimidine core, researchers aim to develop new inhibitors for targets such as Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govmdpi.com

The rationale behind these designs often involves leveraging the structural features of the aminopicoline core to orient substituents in a way that optimizes interactions with a biological target. The development of these derivatives is not only focused on enzymatic and cellular efficacy but also on improving absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a compound's potential as a therapeutic agent. nih.gov Furthermore, modifications are sometimes introduced to disrupt intermolecular stacking and crystal packing, which can improve the solubility and bioavailability of the resulting compounds. mdpi.com

Preparation of Functionally Substituted Derivatives

Beyond the synthesis of fused systems, this compound can be used to prepare a variety of functionally substituted derivatives through reactions targeting its amino group. N-acylation is a common transformation used to introduce amide functionalities, which can modulate the compound's chemical and biological properties.

For instance, the reaction of the primary amino group with anhydrides like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) readily yields the corresponding N-acetyl or N-trifluoroacetyl derivatives. chemrxiv.orgresearchgate.net As noted previously, in some reaction sequences aimed at cyclization, the formation of these N-acylated intermediates is a key step, and under certain conditions, they can be the final isolated product. researchgate.net These amide derivatives serve as important intermediates for further synthetic manipulations or can be evaluated directly as final compounds in biological assays.

Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives from aminopyridine precursors is a well-established method for creating compounds with significant chemical and biological interest. While direct synthesis from this compound is not extensively documented, the general strategy involves a multi-step process beginning with the conversion of a related picoline derivative to a pyridine-2-carboxaldehyde.

For instance, a common route involves the oxidation of a methyl group at the 2-position of a substituted pyridine (B92270), such as a nitropicoline, using selenium dioxide to generate the corresponding aldehyde. nih.gov This aldehyde can then be condensed with thiosemicarbazide (B42300) to yield the final thiosemicarbazone derivative. nih.govresearchgate.net The reaction is typically carried out in an alcohol solvent, sometimes with a catalytic amount of acid. chemmethod.com

A representative reaction scheme starting from a substituted aminopyridine is the condensation of an aminopyridine-carboxaldehyde with thiosemicarbazide. nih.gov This transformation highlights a key synthetic pathway for accessing these derivatives. The process involves the formation of a C=N (imine) bond between the aldehyde's carbonyl carbon and the terminal nitrogen of thiosemicarbazide. researchgate.net

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Reactant A | Reactant B | Key Transformation | Product Class |

|---|---|---|---|

| Aminopyridine-carboxaldehyde | Thiosemicarbazide | Condensation | Thiosemicarbazone |

| Ketone/Aldehyde | Thiosemicarbazide | Condensation | Thiosemicarbazone |

N-Alkylation and N-Acylation Reactions

The amino group of this compound is nucleophilic and readily undergoes alkylation and acylation reactions. These transformations are fundamental for synthesizing a wide array of derivatives by introducing various substituents onto the nitrogen atom.

N-Alkylation is a common reaction for amines, involving the treatment with an alkyl halide. wikipedia.org In this nucleophilic aliphatic substitution, the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and displacing the halide ion. wikipedia.org The reaction can produce secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. For this compound, this reaction provides a straightforward method to introduce alkyl chains, which can significantly alter the compound's physical and chemical properties. The synthesis of various N-alkyl-N-substituted phenylpyridin-2-amine derivatives has been demonstrated through coupling reactions between substituted 2-chloropyridines and anilines. nih.gov

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride. orientjchem.org This reaction results in the formation of an amide. A well-documented procedure for the selective acylation of similar compounds, such as 2,4-diaminoanisole, involves the slow, dropwise addition of acetic anhydride at low temperatures (0-5°C). googleapis.com This careful control allows for the formation of the mono-acylated product, 3-amino-4-methoxyacetanilide, in high yield. googleapis.comprepchem.com This method is effective for the N-acylation of various amines, including aliphatic, aromatic, and heterocyclic types, often proceeding efficiently without the need for a catalyst. orientjchem.org This transformation converts the basic amino group into a neutral amide group, which significantly modifies the electronic properties of the molecule.

Table 2: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl Halide | Substituted Amine |

| N-Acylation | Acetic Anhydride | Amide |

Investigating Structure-Transformation Relationships in Derived Compounds

The structure of the derivatives obtained from this compound profoundly influences their subsequent chemical reactivity and transformations. The introduction of different functional groups via reactions like N-alkylation and N-acylation alters the electronic and steric environment of the molecule, thereby dictating its behavior in further chemical reactions.

The electronic properties of the pyridine ring are highly sensitive to the nature of its substituents. nih.gov Electron-donating groups, such as the methoxy (B1213986), methyl, and amino groups in the parent compound, increase the electron density of the pyridine nucleus, making it more susceptible to electrophilic attack compared to unsubstituted pyridine. youtube.com However, the pyridine nitrogen itself is a site of protonation or Lewis acid coordination, which deactivates the ring towards electrophilic substitution. youtube.com

When the amino group is converted to an amide via N-acylation , the electron-withdrawing nature of the acyl group reduces the electron-donating ability of the nitrogen. This change in the electronic character of the substituent can alter the regioselectivity and rate of subsequent reactions, such as electrophilic aromatic substitution on the pyridine ring. The N-acylsulfonamide group, for example, is an acidic moiety whose replacement with various bioisosteres can modulate physicochemical properties. nih.gov

Steric effects also play a crucial role. The introduction of bulky alkyl groups through N-alkylation can hinder access to nearby reactive sites. mdpi.com For instance, a large substituent on the amino group could sterically shield the adjacent methoxy group or the pyridine nitrogen, influencing which sites are available for subsequent transformations. The interplay between steric and electronic effects is critical in directing the outcome of chemical reactions. acs.orgresearchgate.net In aminopyridine N-oxides, for example, the presence of the N-oxide functional group is essential for certain biological activities and can direct the course of further chemical modifications. nih.gov

The reactivity of derivatives can also be understood through their stability. For example, the transformation of aminopyridine N-oxides can lead to the synthesis of functionally substituted and bicyclic pyridine derivatives that are otherwise difficult to access. bohrium.com The stability and reactivity of these intermediates are key to determining the final product structure.

Compound Index

Mechanistic Investigations of Reactions Involving 3 Amino 2 Methoxy 4 Picoline

Elucidation of Reaction Pathways for Functionalization

The reactivity of 3-Amino-2-methoxy-4-picoline is governed by the interplay of its electron-donating amino and methoxy (B1213986) groups, the methyl group, and the inherent electronic properties of the pyridine (B92270) ring. Functionalization can proceed through various pathways, including those involving hetaryne intermediates, transition-metal-catalyzed cross-coupling, and the formation of activated intermediates.

Examination of Hetaryne Mechanisms

Hetaryne mechanisms, involving the formation of a highly reactive aryne-like intermediate on the pyridine ring, are a known pathway for the functionalization of some pyridine derivatives, typically those bearing good leaving groups. This pathway involves deprotonation adjacent to a leaving group, followed by elimination to form the strained hetaryne, which is then rapidly trapped by a nucleophile. However, for an electron-rich system like this compound, which lacks a readily available leaving group at a suitable position, functionalization via a hetaryne intermediate is a less common or well-documented pathway compared to other mechanisms such as electrophilic substitution or transition-metal-catalyzed C-H activation.

Catalytic Cycle Analysis (e.g., Ni(0)/Ni(II) Coupling)

Transition-metal catalysis, particularly with nickel, offers a powerful method for C-C and C-heteroatom bond formation on pyridine rings. While specific studies on this compound are not extensively detailed in the literature, a plausible catalytic cycle for its functionalization (e.g., after conversion to a halopyridine) can be constructed based on well-established Ni(0)/Ni(II) cross-coupling mechanisms.

The generally accepted catalytic cycle proceeds through three key steps:

Oxidative Addition : The active Ni(0) catalyst reacts with a heteroaryl halide (e.g., a brominated derivative of this compound), inserting into the carbon-halogen bond. This step oxidizes the metal center to Ni(II), forming a square planar organonickel(II) complex.

Transmetalation : An organometallic coupling partner (e.g., an organozinc or organoboron reagent) transfers its organic group to the Ni(II) complex, displacing the halide. This step forms a diorganonickel(II) intermediate.

Reductive Elimination : The two organic groups on the nickel center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.

This Ni(0)/Ni(II) cycle is a fundamental pathway in modern organic synthesis and is applicable to a wide range of pyridine functionalizations.

Role of Activated Intermediates (e.g., Trifluoroacylated Pyridinium (B92312) Salts)

The pyridine nitrogen can be used as a handle to activate the entire ring system towards nucleophilic attack. Reaction of a pyridine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), can form a highly electrophilic N-acylpyridinium salt. nih.gov This activation drastically lowers the energy barrier for the addition of a nucleophile.

In this mechanism:

The lone pair of the pyridine nitrogen attacks the electrophilic acylating agent, forming an N-acylpyridinium intermediate.

This intermediate is highly electron-deficient and susceptible to attack by nucleophiles at the 2- and 4-positions.

Subsequent rearomatization, often involving the loss of the acyl group, yields the functionalized pyridine.

While the direct trifluoroacylation of this compound is not specifically documented, the principle of activating pyridines via the formation of pyridinium salts is a general and powerful strategy. researchgate.netnih.gov For instance, the reaction of pyridine N-oxides with TFAA has been shown to generate intermediates that facilitate photochemical decarboxylation, enabling trifluoromethylation of various substrates. nih.gov This highlights the role of activated pyridinium species in promoting challenging transformations.

Understanding of Electrophilic and Nucleophilic Substitution Orientations

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the combined electronic effects of the substituents and the pyridine nitrogen.

Electrophilic Substitution: The pyridine nitrogen is electron-withdrawing via an inductive effect, which deactivates the ring towards electrophiles compared to benzene. However, the powerful electron-donating and ortho-, para-directing effects of the amino group at C3 and the methoxy group at C2 strongly activate the ring and override the deactivating effect of the nitrogen.

The amino group at C3 strongly directs electrophiles to the C2 and C4 positions.

The methoxy group at C2 strongly directs electrophiles to the C3 position.

The methyl group at C4 is a weak activator, directing to the C3 and C5 positions.

Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the C2, C4, and C6 positions. youtube.com In studies involving simpler 3-substituted pyridines, such as 3-methoxypyridine (B1141550) and 3-aminopyridine, nucleophilic attack by phenyllithium (B1222949) occurs exclusively at the C2 position. researchgate.net This strong preference is attributed to a combination of activation by the nitrogen atom and coordination of the lithium cation by the 3-substituent, which directs the nucleophile to the adjacent C2 site. For this compound, while the C2 and C6 positions are activated by the ring nitrogen, the existing substituents would sterically and electronically modulate this reactivity.

| Substitution Type | Activating/Deactivating Groups | Predicted Site of Reaction | Rationale |

| Electrophilic | -NH₂ (strong activator), -OCH₃ (strong activator), -CH₃ (weak activator) | C5 | The C5 position is activated by the C4-methyl and C2-methoxy groups and is sterically accessible. The powerful directing groups (-NH₂, -OCH₃) make the ring highly reactive. |

| Nucleophilic | Pyridine Nitrogen (activator) | C6 | The C2 and C6 positions are electronically activated for nucleophilic attack. With C2 and C4 substituted, C6 is the most probable site for nucleophilic aromatic substitution (SNAr) if a leaving group is present. |

Activation of Key Functional Groups (e.g., Methoxy Group Activation)

The methoxy group at the C2 position is generally unreactive and can be a target for activation to enable further functionalization. One primary strategy for activation is O-demethylation to reveal a hydroxypyridine (a pyridone tautomer), which can then be converted into a more reactive functional group, such as a triflate or halide, serving as an excellent leaving group for cross-coupling reactions.

Furthermore, the electronic properties of the 2-methoxy group can be exploited. It is known to lower the basicity of the pyridine nitrogen through inductive electron-withdrawing effects. nih.gov This modulation can be synthetically useful, preventing unwanted side reactions at the nitrogen (e.g., protonation or quaternization) under certain conditions, thereby facilitating reactions elsewhere on the molecule. nih.gov In other contexts, direct activation of methoxy groups in aromatic systems for cross-coupling has been achieved by replacing them with more reactive nucleophiles, a strategy that could potentially be applied to this system. nih.gov

Computational Chemistry and Theoretical Studies of 3 Amino 2 Methoxy 4 Picoline

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

No specific studies reporting DFT calculations to determine the optimized geometry, bond lengths, bond angles, dihedral angles, and electronic properties (such as HOMO-LUMO energy gap, electrostatic potential, and charge distribution) of 3-Amino-2-methoxy-4-picoline were found.

Quantum Chemical Calculations for Reaction Energetics and Intermediates

There is no available research detailing quantum chemical calculations on the reaction mechanisms, transition states, and activation energies for reactions involving this compound.

Molecular Docking Studies for Biological Target Interactions

No published molecular docking studies investigating the binding affinity and interaction modes of this compound with specific biological targets could be identified.

Theoretical Prediction of Reactivity and Selectivity

A detailed theoretical analysis of the reactivity and selectivity of this compound, including the prediction of sites for electrophilic and nucleophilic attack, has not been reported in the literature.

Investigation of Excited State Dynamics and Energy Depopulation

There are no available studies on the excited state properties, photophysical processes, or energy depopulation pathways of this compound.

Biological Activity and Medicinal Chemistry Applications of 3 Amino 2 Methoxy 4 Picoline and Its Derivatives

Role in Drug Discovery and Development

3-Amino-2-methoxy-4-picoline serves as a versatile chemical intermediate and building block in organic synthesis. Its structure, featuring a pyridine (B92270) core with strategically placed amino, methoxy (B1213986), and methyl groups, provides multiple reactive sites for creating more complex molecules. This makes it a valuable precursor for developing new chemical entities with potential therapeutic benefits. While extensive research on this specific compound's direct application in drug development programs is not widely documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its primary role is in the synthesis of derivatives and analogs of existing drugs, particularly in creating libraries of related compounds for screening and structure-activity relationship (SAR) studies. For instance, it is structurally related to key intermediates used in the synthesis of antiviral agents, highlighting its potential in the development of novel therapeutics. researchgate.net

Anti-Cancer Research

The anticancer potential of pyridine derivatives is an active area of research. Functional groups like amino and methoxy moieties are known to contribute to the cytotoxic activity of various heterocyclic compounds against cancer cell lines. mdpi.commdpi.com

Evaluation of Anti-proliferative Activity in Cancer Cell Lines

There is a lack of specific studies in the reviewed scientific literature that evaluate the anti-proliferative activity of this compound against cancer cell lines. However, research on related structures provides context for its potential. For example, various substituted aminoquinolines and quinazolines have demonstrated the ability to increase the antiproliferative action of chemotherapeutic agents, often through mechanisms like cell cycle arrest. nih.govnih.gov Similarly, studies on substituted nicotinamides, which share the pyridine core, have identified derivatives with significant antitumor activity against human colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. nih.gov The presence of a methoxy group, in particular, has been shown in some molecular classes, such as methoxyflavones and quinazolinones, to enhance cytotoxic activity. mdpi.commdpi.com These findings suggest that derivatives of this compound could be viable candidates for future anti-proliferative screening.

Inhibition of Ribonucleotide Reductase (RR) and Related Pathways

Ribonucleotide reductase (RR) is a critical enzyme for DNA synthesis and repair, making it a key target for cancer therapy. nih.govfrontiersin.org Inhibitors of RR deplete the pool of deoxyribonucleotides, thereby halting cell proliferation. wikipedia.org While there is no direct evidence from the searched literature indicating that this compound or its immediate derivatives are inhibitors of ribonucleotide reductase, other pyridine-containing compounds have been investigated for this activity. A notable class of RR inhibitors includes thiosemicarbazone derivatives of pyridine-2-carboxaldehyde, such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). frontiersin.orgnih.gov These compounds act by chelating iron, which is essential for the function of the RRM2 subunit of the enzyme. nih.gov This demonstrates that the pyridine scaffold can be effectively utilized to design RR inhibitors, though specific research on the methoxy-picoline derivative is not currently available.

DNA Photo-Disruptive Studies and Photosensitization

Photodynamic therapy (PDT) is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species that destroy tumor cells. Certain heterocyclic compounds, such as acridines, have been investigated for their photo-inducible DNA-intercalating and cytotoxic activities. nih.gov Pyridine itself is known to interact with DNA, and under certain conditions, can influence its stability. nih.gov However, there are no specific studies available in the reviewed literature that investigate this compound or its derivatives for DNA photo-disruptive capabilities or as photosensitizers in PDT.

Exploration of Mechanism of Action in Tumor Inhibition

Given the absence of direct anti-cancer studies on this compound, its mechanism of action in tumor inhibition remains unexplored. Based on related compounds, several hypothetical mechanisms could be investigated. Many pyridine and quinoline (B57606) derivatives exert their anticancer effects by inhibiting key cellular pathways, such as the PI3K/Akt/mTOR signaling cascade, or by acting as tubulin polymerization inhibitors. nih.govekb.eg Other related compounds function as topoisomerase inhibitors or induce apoptosis through cell cycle arrest. nih.govglobalresearchonline.net Should this compound or its derivatives show anti-proliferative activity, these pathways would be primary candidates for mechanistic studies.

Anti-HIV Drug Intermediate Research (Nevirapine)

The most significant role for compounds structurally related to this compound is in the synthesis of the anti-HIV drug Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The industrial synthesis of Nevirapine heavily relies on a key intermediate, 2-chloro-3-amino-4-picoline (CAPIC). google.comnbinno.comgoogle.com

While this compound is not a direct precursor in the most common synthesis routes for Nevirapine, it is a close structural analog of CAPIC. The synthesis of Nevirapine involves the condensation of CAPIC with a second pyridine-based precursor, typically 2-cyclopropylamino-nicotinic acid or its ester. google.com This process forms the central diazepine (B8756704) ring of the final drug molecule. google.com The development of efficient and low-cost methods for producing CAPIC has been a major focus of research to make Nevirapine more accessible. patsnap.comgoogle.com The structural similarity of this compound to CAPIC suggests its potential use in the synthesis of Nevirapine analogs, which are created to explore new structure-activity relationships, improve efficacy, or overcome drug resistance. researchgate.net

Table 1: Key Intermediates in Nevirapine Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2-chloro-3-amino-4-picoline (CAPIC) | Primary starting material / Key intermediate | google.com, nbinno.com, google.com |

| 3-amino-4-methylpyridine (B17607) | Precursor for the synthesis of CAPIC | patsnap.com, google.com |

| 2-cyclopropylamino-nicotinic acid | Second pyridine precursor that condenses with CAPIC | google.com |

| This compound | Potential intermediate for Nevirapine analogs | researchgate.net |

Enzyme Inhibition Studies

The unique electronic and structural features of this compound and its analogs make them promising candidates for enzyme inhibition. Research in this area has primarily focused on their potential to modulate the activity of key enzymes involved in physiological and pathological processes.

Nitric oxide (NO) is a critical signaling molecule produced by three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and involved in various physiological functions, iNOS is induced during inflammatory responses and can lead to cellular damage if overexpressed. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal.

While direct studies on this compound are limited, research on structurally similar 2-amino-4-methylpyridine (B118599) analogues has demonstrated potent and selective inhibition of iNOS. These studies suggest that the aminopyridine scaffold can effectively compete with the natural substrate, L-arginine, at the enzyme's active site. Theoretical studies on various amino derivatives as potential NOS inhibitors further support the idea that the amino group is crucial for interaction with the enzyme. The presence of a methoxy group in this compound could influence the electronic properties and binding orientation within the NOS active site, potentially modulating its inhibitory activity and selectivity towards different NOS isoenzymes. Further research is needed to elucidate the precise inhibitory profile of this compound against NOS isoenzymes.

Phosphoinositide-specific phospholipase C (PI-PLC) enzymes are crucial in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The dysregulation of PI-PLC activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.

Although direct evidence for the inhibition of PI-PLC by this compound is not yet available, studies on substrate analogues of phosphatidylinositol have provided insights into the structural requirements for PI-PLC inhibition. These studies have shown that modifications to the inositol moiety can lead to competitive inhibition of the enzyme. It is plausible that derivatives of this compound, appropriately functionalized to mimic aspects of the natural substrate or to interact with key residues in the active site, could be developed as PI-PLC inhibitors. The aminopyridine core could serve as a scaffold for the attachment of hydrophobic and phosphate-mimicking groups to achieve effective binding and inhibition.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

The biological activity of this compound derivatives can be fine-tuned through systematic structural modifications, a process guided by structure-activity relationship (SAR) studies. SAR studies on related aminopyridine and quinoline derivatives have revealed several key principles that can be applied to optimize the biological performance of this class of compounds.

For instance, the position and nature of substituents on the pyridine ring have been shown to significantly impact the potency and selectivity of enzyme inhibitors. In a series of 3,5-diaryl-2-aminopyridine derivatives, modifications to the solvent-exposed regions of the molecule led to substantial changes in their inhibitory activity against protein kinases. Similarly, the introduction of different functional groups at various positions on the quinoline ring has been used to modulate the activity of phosphodiesterase 10A inhibitors.

Applying these principles to the this compound scaffold, one could hypothesize that:

Modification of the amino group: Acylation or alkylation of the 3-amino group could influence hydrogen bonding interactions with biological targets.

Alteration of the methoxy group: Replacement of the 2-methoxy group with other alkoxy groups or bioisosteres could impact steric and electronic properties, affecting binding affinity and selectivity.

Substitution on the methyl group: Functionalization of the 4-methyl group could provide an additional point of interaction with target proteins.

A systematic exploration of these structural modifications would be crucial for developing derivatives of this compound with optimized biological performance for specific therapeutic applications.

Neuromodulatory and Nootropic Activity Research

The aminopyridine scaffold is known to exhibit neuromodulatory effects, primarily through the blockade of voltage-gated potassium channels. 4-Aminopyridine (B3432731), a well-known compound in this class, has been shown to enhance neurotransmitter release and improve cognitive function in certain neurological disorders.

While direct studies on the neuromodulatory and nootropic activities of this compound are not extensively reported, the structural similarity to 4-aminopyridine suggests that it and its derivatives could possess similar properties. The presence of the methoxy and methyl groups could modulate the compound's lipophilicity and its ability to cross the blood-brain barrier, as well as its interaction with potassium channels and other neuronal targets. Research on polymethylene derivatives of 4-aminopyridine has shown that structural modifications can significantly alter their effects on hippocampal neurons. This indicates that the development of this compound derivatives could lead to novel neuromodulatory agents with potentially improved efficacy and side-effect profiles.

Antimicrobial and Antibacterial Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research. Pyridine and its derivatives have long been recognized for their antimicrobial properties.

Studies on derivatives of 2-methoxy-nicotinonitrile, which share the 2-methoxypyridine (B126380) core with the subject compound, have demonstrated significant antibacterial and antifungal activity. In one study, a series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles were synthesized and evaluated for their antimicrobial effects. Several of these compounds exhibited remarkable activity against a panel of bacteria and fungi when compared to standard drugs.

The table below summarizes the antimicrobial activity of some of these related 2-methoxy-nicotinonitrile derivatives against various microbial strains.

| Compound | R-group | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus megaterium (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Salmonella typhimurium (Zone of Inhibition in mm) | Aspergillus niger (Zone of Inhibition in mm) |

| 4a | C6H5 | 16 | 15 | 14 | 12 | 16 |

| 4b | 4-CH3-C6H4 | 17 | 16 | 15 | 13 | 17 |

| 4c | 4-OCH3-C6H4 | 18 | 17 | 16 | 14 | 18 |

| 4d | 4-Cl-C6H4 | 19 | 18 | 17 | 15 | 19 |

| 4e | 4-Br-C6H4 | 20 | 19 | 18 | 16 | 20 |

| 4f | 4-NO2-C6H4 | 21 | 20 | 19 | 17 | 21 |

| Ampicillin | - | 24 | 22 | - | - | - |

| Chloramphenicol | - | 26 | 25 | 24 | 22 | - |

| Norfloxacin | - | - | - | 25 | 23 | - |

| Griseofulvin | - | - | - | - | - | 24 |

These findings suggest that the 2-methoxypyridine moiety is a promising pharmacophore for the development of novel antimicrobial agents. The 3-amino group in this compound could provide an additional site for interaction with microbial targets, potentially enhancing its antimicrobial and antibacterial efficacy.

Interactions with Biological Targets (Enzymes, Proteins, DNA)

The biological activities of this compound and its derivatives are a direct consequence of their interactions with various biological macromolecules. The aminopyridine scaffold can engage in a range of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Enzymes: As discussed in the context of NOS and PI-PLC inhibition, the aminopyridine core can act as a scaffold to position functional groups that interact with the active sites of enzymes. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The methoxy and methyl groups can participate in hydrophobic interactions within the binding pocket.

Proteins: Beyond enzymatic inhibition, aminopyridine derivatives can also modulate the function of other proteins, such as ion channels and receptors. The interaction with these proteins is often driven by a combination of electrostatic and hydrophobic forces.

DNA: While not as extensively studied for this specific class of compounds, some nitrogen-containing heterocyclic compounds have been shown to interact with DNA, either through intercalation between base pairs or by binding to the major or minor grooves. The planar nature of the pyridine ring and the potential for hydrogen bonding from the amino group could facilitate such interactions, although this remains a speculative area for this compound and its derivatives.

Broader Research Applications and Future Directions

Utility as a Versatile Synthon in Complex Heterocyclic Chemistry

3-Amino-2-methoxy-4-picoline is a versatile chemical building block, or synthon, in the synthesis of more complex heterocyclic molecules. chemimpex.com The presence of an amino group, a methoxy (B1213986) group, and a methyl group on the pyridine (B92270) ring allows for a wide range of chemical transformations. The amino group can act as a nucleophile or be converted into various other functional groups, while the methoxy group can influence the reactivity of the pyridine ring.

This compound serves as a key intermediate in the production of diverse biologically active molecules. chemimpex.com The strategic placement of its functional groups enables chemists to construct intricate molecular architectures, which is particularly valuable in pharmaceutical development for creating targeted therapies. chemimpex.com The synthesis of related structures, such as 2-chloro-3-amino-4-methylpyridine (B1178857) (CAPIC), a key intermediate for pharmaceuticals, often involves multi-step processes starting from simpler picoline derivatives. google.compatsnap.com The challenges in these syntheses, such as achieving specific regioselectivity, underscore the importance of well-defined synthons like this compound for creating complex structures efficiently. google.com

Applications in Agricultural Chemical Research (e.g., Herbicides, Pesticides)

In the agrochemical sector, pyridine derivatives are crucial for developing new crop protection agents. This compound functions as an important intermediate in the formulation of modern herbicides and pesticides designed to improve crop yields. chemimpex.com The unique structure of this compound can be incorporated into larger molecules to interact with specific biological targets in weeds or pests. chemimpex.com

The broader class of aminopyridine compounds is utilized in agrochemicals. For instance, related molecules like 3-Amino-4-methoxypyridine are also valuable in formulating effective herbicides and pesticides. chemimpex.com The development of synergistic compositions, where pyridine-based herbicides are combined with insecticides, highlights the ongoing innovation in this field. google.com Research into amino acid biosynthesis pathways as targets for new herbicides further points to the need for novel chemical scaffolds that can be derived from versatile intermediates. nih.gov The ability to modify the pyridine core of this compound allows researchers to fine-tune the biological activity and selectivity of potential new agrochemicals.

Development in Material Science Research (e.g., Polymers, Coatings)

The application of pyridine derivatives extends into material science, where their unique properties are harnessed to create advanced materials. While direct research on this compound in this area is nascent, related methoxy-aminopyridine compounds are being explored for the development of novel polymers and coatings. chemimpex.comchemimpex.com The incorporation of such compounds into material structures can enhance durability, performance, and resistance to degradation. chemimpex.comchemimpex.com

The pyridine nitrogen atom can coordinate with metals, opening possibilities for creating functional polymers with catalytic or specific electronic properties. The amino and methoxy groups offer sites for polymerization or for grafting onto other polymer backbones, potentially improving surface properties of coatings. These characteristics suggest that this compound could serve as a valuable monomer or additive in the creation of specialized materials with enhanced functionalities.

Emerging Research Areas and Potential Novel Applications

Current research indicates that this compound and its derivatives hold significant promise in several emerging areas, particularly in medicinal chemistry. The compound is identified as a key intermediate for synthesizing pharmaceuticals, with specific potential for those targeting neurological disorders. chemimpex.com Its structural motifs are being explored for their ability to interact effectively with biological targets, enhancing drug efficacy. chemimpex.com

Furthermore, research on analogous structures suggests wider therapeutic potential. For example, 3-Amino-6-methoxy-2-methylpyridine has been investigated for synthesizing compounds with potential antimicrobial and anti-inflammatory properties. chemimpex.com Similarly, 4-aminoquinoline (B48711) hydrazone analogues, which share structural similarities, have been evaluated as potential leads for treating drug-resistant malaria. researchgate.net These studies highlight the potential for derivatives of this compound to serve as a foundation for developing new therapeutic agents to address a range of health conditions.

Challenges and Opportunities in the Continued Research of this compound

The primary challenges in the continued research of this compound are often related to its synthesis. The preparation of substituted pyridines can be complex, sometimes suffering from issues like a lack of regiocontrol, potential thermo-chemical hazards in large-scale reactions, or the need for expensive and specialized manufacturing equipment. google.com Developing more efficient, cost-effective, and safer synthetic routes is a key challenge that presents a significant opportunity for innovation in process chemistry.

The opportunities for this compound are vast and directly linked to overcoming these synthetic hurdles. Improved access to this compound would accelerate research into its applications. There is a clear opportunity to explore its full potential as a synthon for new pharmaceuticals beyond neurological agents, including anti-infective and anti-inflammatory drugs. chemimpex.com In agriculture, new derivatives could lead to more selective and potent pesticides or herbicides. chemimpex.com Furthermore, its potential in material science remains largely untapped, offering a promising frontier for discovering new polymers and functional materials. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 76005-99-7 | chemimpex.comavantorsciences.comchemicalbook.com |

| Molecular Formula | C₇H₁₀N₂O | chemimpex.comavantorsciences.com |

| Molecular Weight | 138.17 g/mol | chemimpex.comechemi.com |

| Appearance | Light yellow or brown liquid | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| MDL Number | MFCD08277287 | chemimpex.comavantorsciences.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

Q & A

Q. How can the PICO framework structure a study on the compound’s antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products